N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide
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Overview
Description
Preparation Methods
The synthesis of N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide involves several steps. One common synthetic route includes the reaction of 3-bromoaniline with propargyl bromide to form 3-(prop-2-yn-1-yl)aniline. This intermediate is then reacted with morpholine to yield 3-(3-morpholino-1-propynyl)aniline. Finally, the acetylation of this intermediate with acetic anhydride produces this compound .
Chemical Reactions Analysis
N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent in various biochemical assays and studies.
Mechanism of Action
The mechanism of action of N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. This compound is known to modulate certain enzymatic activities and signaling pathways, which can lead to various biological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-[3-(3-Piperidino-1-propynyl)phenyl]acetamide: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and properties.
N-[3-(3-Pyrrolidino-1-propynyl)phenyl]acetamide: This compound contains a pyrrolidine ring, which can also influence its chemical and biological behavior.
Properties
IUPAC Name |
N-[3-(3-morpholin-4-ylprop-1-ynyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-13(18)16-15-6-2-4-14(12-15)5-3-7-17-8-10-19-11-9-17/h2,4,6,12H,7-11H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGFOPLBZVUWIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C#CCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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